molecular formula C19H23N3O4S B3745546 4-methoxy-3-(1-piperidinylsulfonyl)-N-(2-pyridinylmethyl)benzamide

4-methoxy-3-(1-piperidinylsulfonyl)-N-(2-pyridinylmethyl)benzamide

Cat. No. B3745546
M. Wt: 389.5 g/mol
InChI Key: UGSRPYQBNYBHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-(1-piperidinylsulfonyl)-N-(2-pyridinylmethyl)benzamide, commonly known as MPSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPSP is a small molecule that is primarily used as a tool compound to study the biological processes and mechanisms that underlie various diseases.

Mechanism of Action

The mechanism of action of MPSP is not fully understood. However, it is believed to work by inhibiting the activity of carbonic anhydrase IX, which is involved in the regulation of pH in various tissues. MPSP has also been shown to modulate the activity of ion channels in the heart and brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPSP are primarily related to its ability to inhibit the activity of carbonic anhydrase IX and modulate the activity of ion channels. MPSP has been shown to decrease the proliferation of cancer cells and induce apoptosis. It has also been shown to modulate the activity of ion channels in the heart, brain, and other tissues, which may have implications for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

MPSP has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and has a high degree of purity. It is also stable and can be stored for extended periods of time. However, MPSP has some limitations. It has a relatively low potency compared to other carbonic anhydrase inhibitors and may not be effective at inhibiting the activity of other isoforms of carbonic anhydrase. It may also have off-target effects that could confound experimental results.

Future Directions

There are several future directions for the study of MPSP. One area of research is the development of more potent and selective carbonic anhydrase inhibitors that could be used to treat cancer and other diseases. Another area of research is the development of new tools to study the role of sulfonamide-containing molecules in various biological processes. Finally, there is a need for further research to elucidate the mechanism of action of MPSP and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, MPSP is a small molecule that has been extensively studied for its potential applications in scientific research. It is primarily used as a tool compound to study the biological processes and mechanisms that underlie various diseases. MPSP has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer, and modulate the activity of ion channels in the heart, brain, and other tissues. While MPSP has several advantages for use in lab experiments, it also has some limitations. Further research is needed to elucidate the mechanism of action of MPSP and its potential applications in the treatment of various diseases.

Scientific Research Applications

MPSP has been used extensively in scientific research to study various biological processes and mechanisms. Its primary use is as a tool compound to study the role of sulfonamide-containing molecules in various diseases. MPSP has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer, including breast, prostate, and renal cell carcinoma. MPSP has also been used to study the role of sulfonamide-containing molecules in the regulation of ion channels in the heart, brain, and other tissues.

properties

IUPAC Name

4-methoxy-3-piperidin-1-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-26-17-9-8-15(19(23)21-14-16-7-3-4-10-20-16)13-18(17)27(24,25)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSRPYQBNYBHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=N2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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